molecular formula C17H17N3S B378825 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 182198-63-6

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B378825
CAS No.: 182198-63-6
M. Wt: 295.4g/mol
InChI Key: PHKWVGCXERQXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the investigation of kinase-mediated pathways. The thieno[2,3-d]pyrimidine core is a privileged structure in the design of ATP-competitive inhibitors for various protein kinases . This specific derivative, featuring a phenyl group at the 5-position and a piperidine moiety at the 4-position, is representative of a class of molecules being explored for their potential to modulate key biological processes. Primary research applications for this compound and its structural analogs include the study of atypical Protein Kinase C (aPKC) isoforms, which are implicated in the control of vascular permeability and inflammation . Inhibition of aPKC signaling presents a promising research strategy for developing novel interventions for blinding eye diseases, such as diabetic macular edema, that are non-responsive to anti-VEGF therapies . Furthermore, the thieno[2,3-d]pyrimidine scaffold is actively investigated in other therapeutic areas, including as a basis for developing narrow-spectrum antimicrobials targeting Helicobacter pylori , and as a versatile template for creating potent inhibitors of phosphoinositide 3-kinase (PI3K) in oncology research . The structural features of this compound make it a valuable tool for researchers conducting structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacological properties for specific biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-phenyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-3-7-13(8-4-1)14-11-21-17-15(14)16(18-12-19-17)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKWVGCXERQXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene-2-carboxamides with formic acid, followed by cyclization to form the thienopyrimidine core . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Core Modifications :

  • 5,6-Dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine (): The addition of methyl groups at positions 5 and 6 enhances steric bulk, improving CNS penetration (rat brain:plasma Kp = 0.74) but increases susceptibility to oxidative metabolism.
  • 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (): Substitution with a chlorophenyl group and piperazine ring alters electronic properties and receptor binding, likely enhancing selectivity for serotonin receptors (e.g., 5-HT3Rs) .

Positional Substitutions :

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Replacement of the piperidine group with a pyrazolo[3,4-d]pyrimidine moiety shifts activity toward kinase inhibition, as seen in EGFR-targeting derivatives .

Key Findings :

  • CNS Penetration: The piperidine group in the target compound improves CNS penetration compared to unsubstituted thienopyrimidines but is outperformed by fluorinated quinazoline cores (Kp > 10) .
  • Kinase Inhibition : Aniline-substituted derivatives (e.g., ) demonstrate superior EGFR binding (IC₅₀ < 0.2 μM) due to enhanced hydrophobic interactions .

Pharmacokinetic and Metabolic Stability

  • Metabolic Stability: The 5,6-dimethyl-thienopyrimidine core () undergoes rapid oxidative metabolism, limiting its therapeutic utility. In contrast, fluorinated derivatives (e.g., 6-fluoroquinazoline) exhibit improved metabolic stability and CNS penetration .
  • Solubility : Polar groups (e.g., hydroxamic acids in ) enhance aqueous solubility but reduce blood-brain barrier permeability compared to lipophilic piperidine substituents .

Biological Activity

5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiophene and pyrimidine precursors.
  • Substitution Reactions : Introduction of the 5-phenyl and piperidin-1-yl groups via nucleophilic substitution or palladium-catalyzed coupling reactions.

These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.

Anticancer Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines. Specifically, compounds were evaluated for their inhibitory effects on key enzymes involved in cancer progression:

CompoundCell LineIC50 (µM)Mechanism
5kHepG240Induces apoptosis via caspase activation
5hMDA-MB-23150Cell cycle arrest
5eHeLa45Pro-apoptotic signaling

Notably, compound 5k exhibited the most potent activity against EGFR and CDK2 enzymes with an IC50 value comparable to established kinase inhibitors like sunitinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thienopyrimidine derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For example:

  • PDE4 Inhibition : Compounds with a thienopyrimidine core have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors, which play a crucial role in inflammatory responses.

Case Studies

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with thienopyrimidine derivatives led to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells .
  • Antiviral Activity : Another investigation highlighted the antiviral potential of similar compounds against various viral strains, suggesting that structural modifications can enhance efficacy through improved binding interactions with viral proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.